Febuxostat impurity 7
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.com This process is a mandatory requirement for new drug applications and plays a pivotal role throughout the drug development lifecycle. globalpharmatek.comresearchgate.net The significance of impurity profiling is multifaceted, ensuring the safety, efficacy, and quality of the final drug product. globalpharmatek.com
A key aspect of impurity profiling is its role in guaranteeing drug safety. By identifying and assessing the toxicity of impurities, manufacturers can mitigate potential health risks to patients. wisdomlib.org Furthermore, impurity profiles provide valuable insights into a drug's stability and help identify potential degradation pathways and products. globalpharmatek.comresearchgate.net This information is crucial for determining appropriate storage conditions and establishing the shelf life of a drug product. globalpharmatek.com
From a process optimization perspective, impurity profiling can reveal how different manufacturing parameters influence the formation of impurities. globalpharmatek.com This knowledge allows for the refinement of synthetic routes and production processes to minimize or eliminate the generation of unwanted substances. It also aids in the validation of analytical methods used for impurity detection, ensuring their accuracy and reliability. globalpharmatek.com
Regulatory Landscape for Pharmaceutical Impurities and Quality Control (ICH Guidelines)
The control of impurities in pharmaceutical products is strictly regulated by global authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmpinsiders.comdeloitte.com A harmonized framework for these regulations is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH has established several key guidelines that address the control of impurities. scribd.comslideshare.net
ICH Q3A(R2) specifically deals with impurities in new drug substances (APIs), while ICH Q3B(R2) covers impurities in new drug products. premier-research.comich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities. premier-research.comkobia.kr Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. kobia.kr
Other relevant ICH guidelines include:
ICH Q3C: This guideline focuses on the control of residual solvents, which are organic volatile chemicals used in the manufacture of drug substances or excipients. slideshare.net
ICH Q3D: This guideline addresses the control of elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. scribd.com
ICH M7: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. It is applicable throughout all stages of clinical development. premier-research.com
Adherence to these guidelines is essential for ensuring product quality, patient safety, and gaining regulatory approval for new drugs. deloitte.compharmaffiliates.com
Overview of Febuxostat (B1672324) within the Context of Pharmaceutical Manufacturing
Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. pharmtech.comnewdrugapprovals.org It is used for the management of hyperuricemia in patients with gout. pharmtech.comderpharmachemica.com The synthesis of Febuxostat is a multi-step process, and like any chemical manufacturing process, it can lead to the formation of various process-related impurities. pharmtech.comderpharmachemica.com
The impurity profile of Febuxostat has been a subject of study, with various impurities identified as arising from the synthetic route or degradation. pharmtech.comnih.govresearchgate.net These can include by-products, intermediates from the synthesis, and degradation products. pharmtech.comtandfonline.com The control of these impurities is a critical quality attribute in the manufacturing of Febuxostat to ensure its purity and safety. pharmtech.com The identification and characterization of these impurities are necessary for developing robust analytical methods and setting appropriate specifications for the final drug substance. derpharmachemica.com
One such identified impurity is Febuxostat Impurity 7. veeprho.comsynzeal.comchemicalbook.com
Data on this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | veeprho.comsynzeal.com |
| Synonyms | 3-Descyano-3-((hydroxyimino)methyl) Febuxostat | chemicalbook.com |
| Molecular Formula | C16H18N2O4S | veeprho.comglpbio.com |
| Molecular Weight | 334.39 g/mol | veeprho.comglpbio.com |
| CAS Number | 1350352-70-3 | chemicalbook.comglpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGIABSBHFMNF-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350352-70-3 | |
| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Febuxostat Impurity 7: Formation Pathways and Structural Characterization
Naming Conventions and Designations of Febuxostat (B1672324) Impurity 7
Febuxostat Impurity 7 is identified by several chemical names and numerical designations in scientific literature and by chemical suppliers. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid. derpharmachemica.comresearchgate.net It is also commonly referred to by synonyms such as 3-Descyano-3-((hydroxyimino)methyl) Febuxostat. derpharmachemica.comresearchgate.net
The chemical identity of this compound is further defined by its unique CAS (Chemical Abstracts Service) number, which is 1350352-70-3. derpharmachemica.comresearchgate.netpharmtech.com Its molecular formula is C16H18N2O4S, and it has a molecular weight of approximately 334.39 g/mol . researchgate.netnih.gov In some instances, it has also been designated as Impurity A in research studies investigating side reactions during febuxostat synthesis. ingentaconnect.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid derpharmachemica.comresearchgate.net |
| Synonyms | 3-Descyano-3-((hydroxyimino)methyl) Febuxostat derpharmachemica.comresearchgate.net |
| CAS Number | 1350352-70-3 derpharmachemica.comresearchgate.netpharmtech.com |
| Molecular Formula | C16H18N2O4S researchgate.netnih.gov |
| Molecular Weight | 334.39 g/mol researchgate.netnih.gov |
Origins and Mechanisms of this compound Formation
The presence of this compound in the final API can be attributed to specific pathways during the manufacturing process. These can be broadly categorized as process-related impurity formation and, potentially, degradation of the primary drug molecule.
Process-Related Impurity Pathways for this compound
The synthesis of febuxostat is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of byproducts and the carryover of unreacted intermediates.
Research indicates that this compound can be formed as a byproduct during the synthesis of febuxostat. One study identified an impurity with the structure corresponding to this compound (referred to as impurity A) as a side reaction product. ingentaconnect.com The formation of this impurity is presumed to occur during the chemical transformations leading to the final febuxostat molecule. The specific reaction mechanism involves the modification of the cyano group present in febuxostat and its precursors.
The synthesis of febuxostat often involves intermediates that, if not fully consumed or removed, can be carried over to subsequent steps and potentially lead to the formation of impurities. While direct evidence of an intermediate leading to Impurity 7 is not explicitly detailed in the provided search results, the general principle of impurity carryover is a well-established concern in pharmaceutical manufacturing. researchgate.net For instance, unreacted starting materials or byproducts from earlier steps in the synthesis can react in later stages to form new impurities.
The choice of solvent can significantly influence the impurity profile of a drug substance. In the synthesis of febuxostat, n-butanol is sometimes used as a solvent, particularly during the hydrolysis of febuxostat esters. derpharmachemica.comhakon-art.com While the provided information highlights the formation of ester impurities through reactions with alcoholic solvents like methanol (B129727), ethanol, isopropanol, and n-butanol, a direct link between n-butanol and the formation of this compound is not explicitly established in the search results. derpharmachemica.com However, the reactive nature of the cyano group in febuxostat precursors could potentially be influenced by the solvent system, leading to the formation of the oxime functionality seen in Impurity 7.
Impurity Carryover from Intermediate Stages in Febuxostat Production
Degradation Pathways Leading to this compound (If applicable as a degradation product)
Forced degradation studies are crucial for identifying potential degradation products that can form under various stress conditions such as heat, light, humidity, and different pH levels. Studies on febuxostat have shown that it is susceptible to degradation under certain conditions. nih.govresearchgate.net Specifically, significant degradation has been observed under alkaline and neutral hydrolytic conditions, as well as under photolytic conditions in both acidic and alkaline environments, and under oxidative stress. nih.gov
While several degradation products of febuxostat have been identified, including those resulting from the hydrolysis of the cyano and ester groups, the formation of this compound as a direct degradation product of febuxostat itself is not explicitly confirmed in the provided search results. researchgate.netresearchgate.netdntb.gov.ua One study identified a compound with the structure of this compound as a side reaction product rather than a degradation product. ingentaconnect.com Therefore, it is more likely that this impurity originates from the synthetic process rather than the degradation of the final febuxostat molecule.
Forced Degradation Studies in Febuxostat Impurity Generation
Forced degradation studies are a critical component of pharmaceutical development, designed to identify the likely degradation products of a drug substance under various stress conditions. researchgate.netnih.gov These studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), help in understanding the intrinsic stability of a drug molecule and in developing stability-indicating analytical methods. researchgate.net For febuxostat, forced degradation studies have been conducted under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions. researchgate.netnih.govnih.gov
These investigations reveal that febuxostat is susceptible to degradation under certain conditions, leading to the formation of various impurities. nih.gov While the drug is relatively stable under thermal and neutral photolytic conditions, it shows significant degradation in alkaline and neutral hydrolysis, as well as under oxidative and certain photolytic conditions. nih.gov The specific impurities generated, including this compound, are dependent on the nature of the stressor. One study identified eight distinct degradation products under various stress conditions. nih.gov Another study that focused on acid hydrolysis found four degradation products. dntb.gov.uaresearchgate.net The formation of these impurities is primarily attributed to the hydrolysis of the ester and cyano functional groups within the febuxostat molecule. dntb.gov.uaresearchgate.net
The following table summarizes the typical conditions employed in forced degradation studies of febuxostat:
| Stress Condition | Reagent/Method | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N HCl, heated |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | 0.1 N NaOH, room temperature or heated |
| Neutral Hydrolysis | Water | Heated |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry Heat | 80°C in a convection oven |
| Photolytic Degradation | UV light | Exposure to UV light at a specific wavelength (e.g., 254 nm or 365 nm) |
Hydrolytic Degradation Mechanisms Relevant to Febuxostat and its Impurities
Hydrolytic degradation involves the reaction of a substance with water, often catalyzed by the presence of acids or bases. In the case of febuxostat, the primary sites for hydrolysis are the ester and cyano functional groups. dntb.gov.uaresearchgate.net
Under acidic conditions, febuxostat has been shown to be labile, leading to the formation of several degradation products. dntb.gov.uaresearchgate.net The nitrile group (-C≡N) on the phenyl ring can undergo hydrolysis to form a carboxylic acid, or an amide intermediate. pharmtech.com Specifically, the hydrolysis of the cyano group is a key pathway in the formation of certain impurities. dntb.gov.uaresearchgate.net
In alkaline conditions, febuxostat also demonstrates significant degradation. nih.gov The ester group (-COOR) is susceptible to saponification, yielding a carboxylate salt. One study identified a degradation product, 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, under alkaline hydrolysis. sphinxsai.com This indicates hydrolysis of both the ester and potentially another functional group. Another study also reported significant degradation under alkaline hydrolysis. ijpsr.com
Neutral hydrolysis, typically conducted in purified water at elevated temperatures, can also lead to the degradation of febuxostat, although often to a lesser extent than acidic or alkaline hydrolysis. nih.gov The mechanisms are similar, involving the cleavage of the ester linkage.
Oxidative Degradation Mechanisms
Oxidative degradation of febuxostat is typically investigated using hydrogen peroxide (H₂O₂). researchgate.netnih.gov Studies have shown that febuxostat is susceptible to oxidative stress, resulting in the formation of degradation products. nih.govdrugbank.com While some reports suggest febuxostat is relatively stable under oxidative conditions, others indicate significant degradation. nih.govresearchgate.netresearchgate.net This discrepancy may be due to varying experimental conditions such as the concentration of the oxidizing agent and the duration of exposure.
The thiazole (B1198619) ring in the febuxostat structure is a potential site for oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone. Additionally, the isobutoxy side chain could be susceptible to oxidation. The formation of reactive oxygen species (ROS) during oxidative stress can lead to complex degradation pathways. drugbank.com
Thermal Degradation Studies
Thermal degradation studies are performed by exposing the drug substance to dry heat. caribjscitech.com Multiple studies have concluded that febuxostat is largely stable under thermal stress conditions. nih.govresearchgate.netresearchgate.net When subjected to dry heat, for instance at 80°C for an extended period, minimal to no degradation is typically observed. caribjscitech.com This suggests that the febuxostat molecule possesses good thermal stability in its solid state.
Photolytic Degradation Mechanisms
Photolytic degradation involves the breakdown of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. veeprho.com Febuxostat has been shown to be susceptible to degradation under certain photolytic conditions. nih.gov The extent of degradation can be influenced by the presence of acids or bases. nih.gov For instance, significant degradation has been observed under alkaline and acidic photolytic conditions, while the drug remains relatively stable under neutral photolytic conditions. nih.gov
The energy from UV radiation can excite electrons within the chromophoric regions of the febuxostat molecule, such as the aromatic rings and the thiazole moiety, leading to bond cleavage and the formation of degradation products. veeprho.com The specific photolytic degradation pathways can be complex and may involve photo-oxidation or photoreduction processes. Comparative studies have investigated the photo-oxidative degradation of febuxostat using advanced oxidation processes like UV-C/H₂O₂ and UV-C/S₂O₈²⁻. nih.gov
Methodologies for Structure Elucidation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. dntb.gov.uaresearchgate.net For the structural characterization of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to establish the atomic connectivity and stereochemistry. sphinxsai.com
In the analysis of febuxostat and its impurities, ¹H NMR provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (indicating adjacent protons), and the integration (representing the ratio of protons). google.com For instance, the characteristic signals for the isobutyl group protons and the aromatic protons in febuxostat can be compared with those in the impurity's spectrum to identify structural modifications. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. google.com Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment. By comparing the ¹³C NMR spectrum of this compound with that of the parent drug, changes in the carbon framework, such as the hydrolysis of a nitrile to a carboxylic acid or an amide, can be confirmed. researchgate.net
The following table presents hypothetical ¹H NMR data for Febuxostat and a potential structure for Impurity 7, illustrating how NMR can be used for structural elucidation.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Febuxostat | -CH(CH₃)₂ | ~1.0 | Doublet | 6H |
| -CH(CH₃)₂ | ~2.1 | Multiplet | 1H | |
| Thiazole-CH₃ | ~2.7 | Singlet | 3H | |
| -OCH₂- | ~3.8 | Doublet | 2H | |
| Aromatic-H | ~7.0 - 8.0 | Multiplet | 3H | |
| -COOH | ~13.4 | Broad Singlet | 1H | |
| This compound | -CH(CH₃)₂ | ~1.0 | Doublet | 6H |
| (Hypothetical: Amide) | -CH(CH₃)₂ | ~2.1 | Multiplet | 1H |
| Thiazole-CH₃ | ~2.7 | Singlet | 3H | |
| -OCH₂- | ~3.8 | Doublet | 2H | |
| Aromatic-H | ~7.0 - 8.0 | Multiplet | 3H | |
| -CONH₂ | ~7.5, ~8.2 | Broad Singlets | 2H | |
| -COOH | ~13.4 | Broad Singlet | 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
By analyzing such data, along with other spectroscopic techniques like mass spectrometry, the precise structure of this compound can be definitively established. dntb.gov.uaresearchgate.net
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of an impurity and gaining insight into its structure through fragmentation analysis. medchemexpress.com The molecular formula for this compound is C₁₆H₁₈N₂O₄S, corresponding to a molecular weight of approximately 334.4 g/mol . o2hdiscovery.conih.gov In positive ion mode electrospray ionization (ESI), the impurity would be expected to show a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 335.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting pattern is a fingerprint that helps confirm the structure.
HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the impurity. For this compound (C₁₆H₁₈N₂O₄S), HRMS can distinguish its exact mass from other potential elemental combinations that might have the same nominal mass, thereby confirming the molecular formula with high confidence. nih.gov
Q-TOF mass spectrometers are frequently used for impurity identification because they combine the capabilities of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. medchemexpress.comnih.gov This setup is ideal for LC-MS/MS studies, where impurities are first separated by liquid chromatography and then analyzed by the mass spectrometer. Q-TOF provides both the exact mass of the parent ion and the exact masses of its fragment ions, which is invaluable for the structural elucidation of unknown or unexpected impurities detected in a drug substance. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Impurity Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure. Key expected bands include the O-H stretch from the carboxylic acid and oxime groups, the C=O stretch of the carboxylic acid, the C=N stretch of the oxime, and the C-O stretching of the isobutoxy ether group. Comparing this spectrum to that of Febuxostat would clearly show the absence of the sharp nitrile (C≡N) absorption band (typically around 2230 cm⁻¹) and the appearance of new bands associated with the oxime group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid & Oxime) | 3500 - 2500 (broad) | Stretching |
| C-H (Aromatic & Aliphatic) | 3100 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching |
| C=N (Oxime) | 1680 - 1620 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Ether & Acid) | 1300 - 1000 | Stretching |
| N-O (Oxime) | 1000 - 900 | Stretching |
Advanced Analytical Methodologies for Detection and Quantification of Febuxostat Impurity 7
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of complex mixtures. For Febuxostat (B1672324) and its impurities, liquid chromatography is predominantly utilized, with various methods tailored to achieve optimal separation and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Febuxostat and its related substances. ijrpb.com The development of a robust HPLC method is a critical step, requiring careful optimization of chromatographic conditions to ensure the accurate quantification of impurities like Febuxostat Impurity 7. ijrpb.comoup.com Validation of these methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to guarantee their reliability. innovareacademics.in
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Febuxostat impurities. ijrpb.comoup.com The separation is typically achieved on a C18 or C8 column, where Febuxostat and its impurities are separated based on their hydrophobicity. oup.comsemanticscholar.orgijrpc.com
Method development involves a systematic optimization of various parameters:
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is used. The choice of buffer, its pH, and the type and proportion of the organic solvent (commonly acetonitrile (B52724) or methanol) are critical for achieving the desired separation. ijrpb.comoup.comijrpc.com For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile is frequently employed. ijrpc.com The pH of the buffer is a crucial parameter; for example, a pH of 3.0 has been used to achieve good separation. google.com
Column: Octadecylsilane (C18) bonded silica (B1680970) is a common stationary phase for the separation of Febuxostat and its impurities. oup.comgoogle.comnih.gov The column dimensions and particle size also play a significant role in the efficiency of the separation.
Flow Rate: The flow rate of the mobile phase affects the analysis time and the resolution of the peaks. A typical flow rate for Febuxostat impurity analysis is around 1.0 mL/min. ijrpb.comijrpc.comgoogle.com
A key aspect of optimization is to ensure that the method is stability-indicating, meaning it can separate the active ingredient from its degradation products and process-related impurities. oup.comresearchgate.net
The following table summarizes typical RP-HPLC conditions used for the analysis of Febuxostat impurities:
| Parameter | Condition | Source |
| Column | C18, C8 | oup.comijrpc.com |
| Mobile Phase | Phosphate buffer and Acetonitrile | ijrpc.com |
| Flow Rate | 1.0 mL/min | ijrpb.comijrpc.com |
| Detection | UV at 315 nm or 320 nm | ijrpb.comijrpc.com |
| Column Temperature | Ambient or 30 °C | google.comresearchgate.net |
For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (where the mobile phase composition remains constant) may not provide adequate resolution. In such cases, gradient elution is employed. oup.cominnovareacademics.indphen1.com A gradient elution program involves changing the composition of the mobile phase during the chromatographic run. This allows for the efficient elution of both early and late-eluting impurities, improving peak shape and resolution. innovareacademics.in
A typical gradient program for Febuxostat impurity analysis might start with a higher proportion of the aqueous phase to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the less polar impurities and the API. google.com This approach ensures that all components are adequately separated within a reasonable analysis time. ijrpb.com
The table below illustrates a sample gradient elution program for Febuxostat impurity analysis:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 60 | 40 |
| 10 | 60 | 40 |
| 14 | 40 | 60 |
| 22 | 40 | 60 |
| 23 | 60 | 40 |
| 27 | 60 | 40 |
| This is an example program and may vary depending on the specific method. google.com |
The most common detection method for Febuxostat and its impurities in HPLC is Ultraviolet (UV) detection. innovareacademics.insemanticscholar.orgdphen1.com Febuxostat has maximum absorbance at specific wavelengths, and detection is often carried out at around 315 nm or 320 nm to ensure high sensitivity for both the API and its impurities. ijrpb.comijrpc.com
A Diode Array Detector (DAD) offers an advantage over a simple UV detector by providing spectral information for each peak. This can be invaluable for peak identification and purity assessment, as it allows for the comparison of the UV spectrum of an unknown peak with that of a reference standard. innovareacademics.in
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. semanticscholar.org This technology offers several advantages over conventional HPLC for impurity analysis, including:
Higher Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting impurities. semanticscholar.orgresearchgate.net
Faster Analysis Times: UPLC systems can operate at higher flow rates and pressures, significantly reducing the run time without compromising separation efficiency. semanticscholar.orgresearchgate.net
Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. innovareacademics.inresearchgate.net
A UPLC method for Febuxostat impurity analysis would typically use a C18 column with a small particle size (e.g., 1.8 µm) and a gradient elution with a mobile phase consisting of a buffer and acetonitrile. innovareacademics.inresearchgate.net The high-pressure capabilities of UPLC systems allow for efficient separation of a complex mixture of impurities in a very short time, often under 10 minutes. semanticscholar.org
While liquid chromatography is the primary technique for analyzing non-volatile impurities in Febuxostat, Gas Chromatography (GC) is employed for the detection and quantification of volatile and semi-volatile impurities. researchgate.netmdpi.com These can include residual solvents from the manufacturing process or volatile degradation products.
For the analysis of volatile impurities, a headspace GC (HS-GC) technique is often preferred. researchgate.netmdpi.com In HS-GC, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. This technique is particularly useful for analyzing trace levels of volatile impurities in a solid matrix like an API.
The choice of detector in GC is critical for achieving the required sensitivity. While a Flame Ionization Detector (FID) is commonly used, an Electron Capture Detector (ECD) can offer enhanced sensitivity for certain types of impurities, such as those containing halogens. researchgate.netmdpi.com Recent studies have explored the use of GC-ECD for the analysis of genotoxic impurities in Febuxostat. mdpi.com
The following table outlines typical parameters for a GC method for volatile impurity analysis in Febuxostat:
| Parameter | Condition | Source |
| Technique | Headspace Gas Chromatography (HS-GC) | mdpi.com |
| Column | DB-624 or similar | mdpi.com |
| Carrier Gas | Helium or Nitrogen | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | researchgate.net |
| Injector Temperature | Optimized for the specific analytes | mdpi.com |
| Oven Temperature Program | Isothermal or gradient | mdpi.com |
Gradient Elution Strategies for Impurity Resolution
High Performance Thin Layer Chromatography (HPTLC) for Screening and Quantification
High-Performance Thin Layer Chromatography (HPTLC) is a powerful and versatile separation technique that offers several advantages for the analysis of pharmaceutical impurities, including high sample throughput, low operating costs, and minimal sample preparation. sphinxsai.com It serves as an excellent tool for both the screening and quantification of impurities in Febuxostat.
A typical HPTLC method for Febuxostat and its impurities involves the use of aluminum plates pre-coated with silica gel 60 F254 as the stationary phase. sphinxsai.comafjbs.com The selection of the mobile phase is critical for achieving adequate separation between Febuxostat and its impurities, including Impurity 7. Various solvent systems have been reported for the analysis of Febuxostat, such as ethyl acetate: methanol (B129727): acetic acid (7.5:2.8:0.01, v/v/v) and toluene:methanol (7:3, v/v), which have demonstrated effective separation of the main component from its degradation products and related substances. sphinxsai.comresearchgate.net For instance, in one method, Febuxostat was well-resolved with an Rf value of 0.65, distinct from its degradation products. sphinxsai.com
Densitometric scanning is employed for quantification, typically in the absorbance mode at a wavelength where Febuxostat and its impurities show significant absorption, such as 315 nm or 289 nm. sphinxsai.comoup.com The method is validated according to International Council for Harmonisation (ICH) guidelines, establishing linearity, precision, accuracy, and specificity. sphinxsai.com Linearity is confirmed by plotting peak areas against corresponding concentrations over a specified range. sphinxsai.comresearchgate.net The specificity of an HPTLC method is demonstrated by its ability to resolve the main drug peak from those of its impurities and degradation products, ensuring that the analytical response is solely from the analyte of interest. researchgate.net
Table 1: HPTLC Method Parameters for Febuxostat Impurity Analysis
| Parameter | Typical Conditions |
| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates sphinxsai.comafjbs.com |
| Mobile Phase | Ethyl acetate: Methanol: Acetic acid (7.5:2.8:0.01, v/v/v) sphinxsai.com |
| Detection Wavelength | 315 nm sphinxsai.com |
| Rf Value (Febuxostat) | ~0.65 sphinxsai.com |
| Quantification Range | 30–180 ng/spot sphinxsai.com |
| Validation | As per ICH Guidelines sphinxsai.com |
Preparative Chromatography for Impurity Isolation and Enrichment
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an essential technique for isolating and enriching impurities like this compound from the bulk drug substance. This process is crucial for obtaining a sufficient quantity of the pure impurity, which is required for definitive structural elucidation (e.g., by NMR, MS, and FT-IR) and for use as a reference standard in routine quality control analyses. ingentaconnect.comresearchgate.net
The principle of preparative chromatography is to scale up an analytical HPLC method. A method that shows good resolution between Febuxostat and Impurity 7 at an analytical scale is adapted for preparative purposes by using a larger column, a higher flow rate, and injecting a larger sample volume. ingentaconnect.com Laboratories are often equipped with flash and preparative chromatography systems specifically for this purpose. indocoanalyticalsolutions.com
For Febuxostat impurities, reversed-phase columns such as C18 are commonly used. ingentaconnect.com For example, impurities have been successfully separated from Febuxostat using a Diamonsil C18 column with a mobile phase of methanol and 0.1% acetic acid. ingentaconnect.com The fractions corresponding to the impurity peak are collected, pooled, and the solvent is evaporated to yield the isolated compound. pharmtech.com The purity of the isolated fraction is then confirmed using analytical HPLC.
The synthesis of this compound (Febuxostat butyl ester) has been described, which can also serve as a route to obtain a reference standard. It is noted as a process-related impurity that can form during the isolation of Febuxostat at an acidic pH when 1-butanol (B46404) is used as a solvent. derpharmachemica.com
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and sensitive quantification of pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for impurity profiling in the pharmaceutical industry. tapi.com They provide a powerful combination of high-resolution separation from LC with the high sensitivity and specificity of mass analysis from MS, enabling the detection and structural characterization of impurities, even at trace levels. indocoanalyticalsolutions.comnih.gov
For Febuxostat, LC-MS/MS has been used to identify and characterize several process-related and degradation impurities. researchgate.netnih.gov In a typical LC-MS analysis, a reversed-phase HPLC system is coupled to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument, with an Electrospray Ionization (ESI) source. nih.govresearchgate.net ESI in the positive mode is often used, which can provide the exact mass of the protonated molecular ion [M+H]⁺, often accurate to four decimal places. nih.gov This high mass accuracy is invaluable for determining the elemental composition of an unknown impurity. nih.gov
LC-MS/MS takes this a step further by inducing fragmentation of the selected parent ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule, which is crucial for identifying its structure. nih.gov For this compound, the butyl ester of Febuxostat, the expected [M+H]⁺ ion would be observed, and its fragmentation pattern would be compared with the parent drug to confirm the presence of the butyl ester moiety. Several studies have detailed LC-MS methods for Febuxostat in various matrices, which can be adapted for impurity analysis. researchgate.netnih.govopenaccesspub.org
Table 2: Representative LC-MS Parameters for Febuxostat Analysis
| Parameter | Typical Conditions |
| LC Column | Kromasil C18 (150mm x 4.6mm, 5µm) or equivalent nih.govresearchgate.net |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole nih.govresearchgate.net |
| Detection Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic impurities. tapi.commdpi.com While many Febuxostat impurities are non-volatile and better suited for LC-MS, GC-MS is the preferred technique for analyzing potential genotoxic impurities (PGIs) that may be volatile, such as residual alkylating agents from the synthesis. nih.gov
Method Validation Parameters for this compound Quantification
Validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying this compound, the method validation must be performed according to ICH Q2(R1) guidelines, with particular attention to parameters that demonstrate the method's ability to produce reliable and accurate results for the impurity. sphinxsai.commdpi.com
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. semanticscholar.org For a method quantifying this compound, specificity is arguably the most critical validation parameter.
To demonstrate specificity, the analytical method must show that it can separate the peak of Impurity 7 from the peaks of Febuxostat, other known impurities, and any potential degradation products. oup.com This is typically achieved by:
Spiking Studies: A solution of the drug substance is spiked with known amounts of Impurity 7 and other potential impurities. The chromatogram should show distinct, well-resolved peaks for each component. ijrpb.com
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. sphinxsai.comoup.com The analytical method is then used to analyze the stressed samples, and the peak for Impurity 7 must be shown to be free from interference from any degradation products formed. researchgate.netoup.com
The selectivity of the method is confirmed by evaluating resolution factors between adjacent peaks. A resolution of not less than 2.0 between the peak of Impurity 7 and any adjacent peak is generally considered acceptable. ijrpb.com The use of photodiode array (PDA) detection in HPLC or mass spectrometric detection (LC-MS) can further confirm peak purity and thus the specificity of the method. ingentaconnect.comoup.com
Linearity and Range
Linearity studies are essential to demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For Febuxostat and its impurities, this is typically assessed by preparing a series of solutions at different concentrations and analyzing them. semanticscholar.orgrecentscientific.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value close to 1.0 indicates a strong linear relationship.
In a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, linearity was assessed from the Limit of Quantification (LOQ) to 150% of the impurity specification level. ijrpb.com The results consistently show excellent correlation coefficients, typically greater than 0.999, for febuxostat and its various process-related impurities, confirming the method's suitability for quantitative analysis over a defined range. ijrpb.comsemanticscholar.org
Table 1: Representative Linearity Data for Febuxostat and its Impurities
| Analyte | Slope | Intercept | Correlation Coefficient (r²) |
|---|---|---|---|
| Impurity-A | 44403878.08 | 760.828 | 0.9998 |
| Impurity-B | 57541021.72 | -170.322 | 0.9996 |
| Impurity-C | 51041978.96 | 420.151 | 0.9988 |
| Impurity-D | 44199046.38 | 10.908 | 0.9995 |
| Impurity-E | 65625134.23 | -60.519 | 0.9995 |
| Febuxostat | 58338224.84 | 87.867 | 0.9996 |
Source: Adapted from Ranjith, K., et al. (2017). ijrpb.com
Precision (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-day precision): This measures the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision/Ruggedness): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
For the analysis of febuxostat impurities, precision is determined by calculating the Relative Standard Deviation (%RSD) for a series of measurements. In validated HPLC methods, the %RSD for system precision is generally found to be below 5, while for method precision and intermediate precision, the %RSD for the impurities is typically below 10, indicating that the method is precise. ijrpb.com
Table 2: Representative Precision Data for Febuxostat Impurities
| Analyte | System Precision (%RSD)* | Method Precision (%RSD)** | Intermediate Precision (%RSD)*** |
|---|---|---|---|
| Impurity-A | 1.1 | 1.8 | 3.1 |
| Impurity-B | 0.9 | 2.7 | 4.4 |
| Impurity-C | 1.7 | 3.2 | 5.4 |
| Impurity-D | 1.9 | 2.5 | 3.6 |
| Impurity-E | 1.4 | 1.9 | 4.9 |
*%RSD of peak areas from six replicate injections. ijrpb.com **%RSD of % w/w of each impurity from six samples. ijrpb.com ***%RSD of % w/w of each impurity from twelve samples. ijrpb.com
Accuracy and Recovery Studies
Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a sample with a known quantity of the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification level). ijrpb.com The percentage of the impurity that is detected (% recovery) is then calculated. For methods analyzing febuxostat impurities, mean recovery values are typically expected to be within 80% to 120%. semanticscholar.org Studies show high accuracy, with recovery values often close to 100%, indicating that the method can accurately quantify the impurities present in the sample matrix. ijrpb.comsemanticscholar.org
Table 3: Representative Accuracy (Recovery) Data for Febuxostat Impurities
| Analyte | % Mean Recovery at LOQ | % Mean Recovery at 50% | % Mean Recovery at 100% | % Mean Recovery at 150% |
|---|---|---|---|---|
| Impurity-A | 99.2 | 99.1 | 99.1 | 99.0 |
| Impurity-B | 98.7 | 98.6 | 98.7 | 98.4 |
| Impurity-C | 99.5 | 99.4 | 99.4 | 99.1 |
| Impurity-D | 98.5 | 98.4 | 98.4 | 98.2 |
| Impurity-E | 99.3 | 99.1 | 99.2 | 98.9 |
Source: Adapted from Ranjith, K., et al. (2017). ijrpb.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. recentscientific.com These limits are crucial for methods designed to measure low levels of impurities. They are often established based on the signal-to-noise ratio, with a typical ratio of 3:1 for LOD and 10:1 for LOQ. ijrpb.com For genotoxic impurities in febuxostat, highly sensitive UHPLC methods have established LOD and LOQ values below 0.1 µg/mL and 0.3 µg/mL, respectively, relative to a febuxostat concentration of 1000 µg/mL. researchgate.netresearchgate.net
Table 4: Representative LOD and LOQ Values for Febuxostat Impurities
| Parameter | Impurity-A (% w/w) | Impurity-B (% w/w) | Impurity-C (% w/w) | Impurity-D (% w/w) | Impurity-E (% w/w) |
|---|---|---|---|---|---|
| LOD | 0.005 | 0.006 | 0.005 | 0.005 | 0.006 |
| LOQ | 0.015 | 0.017 | 0.016 | 0.016 | 0.017 |
Source: Data derived from related substance analysis studies. ijrpb.comresearchgate.net
Robustness and Solution Stability
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Common variations tested include changes in mobile phase composition (e.g., ±2% organic content), flow rate (e.g., ±10%), and column temperature (e.g., ±5°C). ijrpb.com In validated methods for febuxostat impurities, system suitability parameters like peak tailing and resolution remain within acceptable limits during these variations, demonstrating the method's robustness. ijrpb.comoup.com
Solution Stability is evaluated to determine the time for which the prepared standard and sample solutions remain stable without significant degradation under specified storage conditions (e.g., room temperature or refrigerated). Studies have shown that reference and spiked sample solutions of febuxostat and its impurities are often stable for up to 48 hours at room temperature (25°C), with no significant changes in concentration observed. ijrpb.comoup.com
Control Strategies and Regulatory Considerations for Febuxostat Impurity 7
Process Development and Optimization to Mitigate Febuxostat (B1672324) Impurity 7 Formation
The formation of impurities during the synthesis of Febuxostat is a significant concern for pharmaceutical manufacturers. pharmtech.com The impurity profile of a drug substance is of increasing importance for ensuring the quality of drug products. pharmtech.comderpharmachemica.com Several process-related impurities of Febuxostat have been identified, arising from various stages of the manufacturing process, including isomeric impurities, carryover from starting materials, and byproducts of reactions. pharmtech.comderpharmachemica.comnewdrugapprovals.org
To mitigate the formation of Febuxostat Impurity 7 and other related substances, a thorough understanding of the synthetic route is essential. For instance, various synthetic pathways for Febuxostat have been reported, often starting from 4-hydroxybenzonitrile. pharmtech.com During process development, it was observed that certain reaction conditions could lead to the formation of undesired impurities. derpharmachemica.com For example, the use of aqueous sodium hydroxide (B78521) for hydrolysis has been linked to the formation of specific impurities. newdrugapprovals.org
Control strategies to minimize impurity formation include:
Careful selection and quality control of starting materials and reagents: To prevent the introduction of isomeric impurities, appropriate specifications for starting materials like isobutyl bromide are necessary. pharmtech.comnewdrugapprovals.org
Optimization of reaction conditions: This includes adjusting temperature, reaction time, and the choice of solvents and bases to favor the desired reaction pathway and minimize the generation of byproducts. pharmtech.comderpharmachemica.com
Purification techniques: Recrystallization and other purification methods can be employed to remove impurities from intermediate and final products. For example, recrystallization has been shown to minimize certain impurities to acceptable levels. newdrugapprovals.org
A number of patents describe methods for controlling and preparing Febuxostat intermediates and impurities, indicating active research in this area to improve the purity of the final API. medjpps.com
Impurity Specifications and Limits for this compound in API and Drug Products
Regulatory agencies require stringent control over impurities in pharmaceutical products. Specifications for impurities are established for both the API and the finished drug product. For Febuxostat, the general specification for a single unknown impurity is typically set at ≤ 0.10%, with total impurities not exceeding 0.50%. pharmtech.com
The limit for specific impurities, including potentially genotoxic impurities (PGIs), is determined based on factors such as the maximum daily dose of the drug and the toxicological profile of the impurity. mdpi.comsemanticscholar.org For some potential genotoxic impurities in Febuxostat, the limit has been established at less than 13 ppm in the API. mdpi.com In other cases, based on the duration of treatment and maximum clinical dose, the limit for a potential genotoxic impurity was determined to be below 18 ppm to meet the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day . semanticscholar.org
The development of sensitive analytical methods, such as Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), is crucial for the quantification of these impurities at trace levels to ensure compliance with the set limits. mdpi.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines. mdpi.comresearchgate.net
Table 1: Chemical Information for this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid | indiamart.com |
| Synonyms | This compound, 3-Descyano-3-((hydroxyimino)methyl) Febuxostat | indiamart.com |
| CAS Number | 1350352-70-3 | indiamart.com |
| Molecular Formula | C16H18N2O4S | indiamart.comsynzeal.com |
| Molecular Weight | 334.4 | indiamart.comsynzeal.com |
Adherence to International Council for Harmonisation (ICH) Guidelines
The ICH provides a framework of guidelines for the registration of pharmaceuticals for human use, ensuring quality, safety, and efficacy. ich.org These guidelines are pivotal in the control of impurities. derpharmachemica.com
ICH Q3A(R2) and Q3B(R2) provide guidance on the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. Manufacturers are required to identify and characterize impurities that are present at levels above these thresholds. derpharmachemica.com The impurity profile of Febuxostat, including detailed information on various impurities, is a critical component of regulatory submissions. pharmtech.comogyei.gov.hu
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. acs.orglhasalimited.org Genotoxic impurities can originate from starting materials, by-products, or intermediates in the synthesis of an API. mdpi.com
If this compound were classified as a genotoxic impurity, the stringent control measures outlined in ICH M7 would apply. This involves a thorough risk assessment to identify potential genotoxic impurities and the implementation of control strategies to ensure their levels are below acceptable limits. acs.orglhasalimited.org
For genotoxic impurities, the Threshold of Toxicological Concern (TTC) is a key concept used to define an acceptable intake that is considered to pose a negligible risk of carcinogenicity. mdpi.comacs.orglhasalimited.org The TTC for most genotoxic impurities is 1.5 µ g/day . Based on the maximum daily dose of the drug, this TTC value is used to calculate the permissible concentration limit of the impurity in the API. mdpi.comsemanticscholar.org For certain classes of highly potent mutagens, such as N-nitroso compounds, even lower limits may be required. acs.orglhasalimited.org
ICH M7 on Genotoxic Impurities (If this compound is classified as such)
Quality Risk Management (QRM) in Impurity Control
Quality Risk Management (QRM), as detailed in ICH Q9, is an integral part of pharmaceutical quality systems. ispe.orgvalicare.com QRM provides a proactive approach to identifying, assessing, and mitigating risks related to product quality, including the presence of impurities. ispe.orgvalicare.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Febuxostat |
| This compound |
| 4-hydroxybenzonitrile |
| Isobutyl bromide |
Future Research Directions and Emerging Trends in Febuxostat Impurity Science
Development of Novel Isolation and Purification Techniques for Trace Impurities
The isolation and characterization of trace impurities are fundamental to ensuring the quality and safety of active pharmaceutical ingredients (APIs) like Febuxostat (B1672324). wisdomlib.org The presence of impurities, even at minute levels, can impact the stability and safety of the final drug product. wisdomlib.orgneopharmlabs.com Traditional methods for impurity isolation, such as extraction and recrystallization, are often time-consuming and may not be efficient for complex mixtures or trace-level impurities. neopharmlabs.comajptr.com
Future research is focused on developing more sophisticated and efficient techniques. A significant challenge lies in isolating impurities present in very low quantities to obtain amounts sufficient for structural elucidation by methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chemass.si
Emerging Techniques:
Preparative Chromatography: High-performance liquid chromatography (HPLC) on a preparative scale is a cornerstone for isolating pharmaceutical impurities. neopharmlabs.comchemass.si Innovations in column technology and solvent systems are enhancing the resolution and efficiency of these separations.
Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a powerful alternative to traditional liquid chromatography. pharmtech.com It often provides faster separations and reduces solvent consumption. pharmtech.com The use of supercritical carbon dioxide as the primary mobile phase component allows for rapid and gentle isolation of compounds, which is particularly beneficial for labile molecules. pharmtech.com
Membrane-Based Purification: Techniques like ultrafiltration and microfiltration are emerging as valuable tools for pharmaceutical purification. jocpr.com These methods offer scalability and can be integrated into hybrid systems for complex separation challenges. jocpr.com
Solid-Phase Extraction (SPE): SPE is a versatile technique for sample cleanup and concentration, allowing for the selective extraction of impurities from complex matrices. jocpr.comnih.gov
The development of these novel techniques is crucial for overcoming the challenges associated with isolating trace impurities like Febuxostat impurity 7, thereby enabling more thorough characterization and control.
Enhanced Mechanistic Understanding of Impurity Formation Kinetics and Thermodynamics
A comprehensive understanding of how and why impurities form is essential for their effective control. Research in this area is moving beyond simple identification to a deeper exploration of the kinetics and thermodynamics governing impurity formation.
Impurities in Febuxostat can arise from various sources, including the manufacturing process, degradation of the API, and interactions with excipients. wisdomlib.org For instance, certain impurities are by-products of side reactions during synthesis, such as incomplete reactions or the formation of isomers. ajptr.com Degradation products can also form during storage or manufacturing, influenced by factors like heat, light, and humidity. ajptr.com
A study on the forced degradation of Febuxostat revealed that the drug is relatively stable under thermal, photolytic, oxidative, and basic conditions, but is susceptible to degradation in acidic environments, leading to the formation of several degradation products. researchgate.netresearchgate.net Understanding the mechanisms of such degradation pathways is critical. For example, hydrolysis of the cyano and ester functional groups in the Febuxostat molecule has been identified as a key degradation mechanism under acidic conditions. researchgate.net
Future research will likely involve detailed kinetic studies to determine the rate of formation of specific impurities under various conditions. Thermodynamic studies will provide insights into the stability of different impurities and the driving forces behind their formation. This knowledge will enable the development of more robust manufacturing processes and storage conditions that minimize the generation of impurities like this compound.
Advancements in Computational Modeling and In Silico Prediction of Impurities
The use of computational tools to predict the formation of impurities is a rapidly growing area of pharmaceutical science. In silico methods offer the potential to anticipate potential impurities before they are even detected in the laboratory, saving significant time and resources.
These predictive models can be used to:
Identify Potential Degradation Pathways: By simulating the exposure of a drug molecule to various stressors (e.g., pH, temperature, oxidizing agents), computational models can predict the likely degradation products.
Assess the Reactivity of Intermediates: During synthesis, various reactive intermediates are formed. In silico tools can help identify potential side reactions that these intermediates might undergo, leading to the formation of impurities.
Predict Toxicological Properties: Computational toxicology models can be used to assess the potential toxicity of predicted impurities, helping to prioritize which impurities require the most stringent control.
The development of more accurate and sophisticated algorithms, coupled with the increasing availability of high-performance computing, will undoubtedly enhance the power of these predictive tools. This will allow for a more proactive approach to impurity control, where potential issues are addressed during the early stages of drug development.
Harmonization of Global Regulatory Standards for Impurity Control
The control of impurities in pharmaceuticals is a global concern, with regulatory agencies such as the International Council for Harmonisation (ICH) providing guidelines on the identification, qualification, and control of impurities. nih.govpharmatutor.org The ICH guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. wisdomlib.org
The ICH has established thresholds for the reporting, identification, and qualification of impurities in new drug substances. nih.gov For example, the identification of impurities is generally not considered necessary below a level of 0.1%, unless the impurity is expected to be unusually potent or toxic. nih.gov
A key trend in this area is the ongoing effort to harmonize these regulatory standards across different regions. Harmonization simplifies the global development and manufacturing of pharmaceuticals, as manufacturers can adhere to a single set of standards rather than navigating a complex web of different national requirements.
Future efforts in this domain will likely focus on:
Addressing New Types of Impurities: As new and more complex drugs are developed, new types of impurities may emerge. Regulatory guidelines will need to evolve to address these new challenges.
Incorporating New Analytical Technologies: As new analytical techniques become available, regulatory guidelines will need to be updated to reflect the enhanced capabilities for impurity detection and characterization.
Risk-Based Approaches: There is a growing emphasis on using risk-based approaches to impurity control, where the level of control is commensurate with the potential risk posed by the impurity.
Analytical Method Transferability and Robustness for Multi-Site Manufacturing
In today's globalized pharmaceutical industry, it is common for a drug to be manufactured at multiple sites around the world. This multi-site manufacturing model presents unique challenges for impurity control, as it is essential to ensure that the analytical methods used to monitor impurities are transferable and robust.
An analytical method is considered robust if it is not significantly affected by small, deliberate variations in method parameters. Method transferability refers to the ability to successfully transfer a method from one laboratory to another.
Ensuring the transferability and robustness of analytical methods for Febuxostat impurities is critical for maintaining consistent product quality across all manufacturing sites. This requires a thorough understanding of the analytical method and the factors that can influence its performance.
Future research in this area will focus on:
Developing More Robust Analytical Methods: There is a need for analytical methods that are less susceptible to variations in environmental conditions, instrument performance, and operator technique.
Improving Method Transfer Protocols: The development of standardized and efficient protocols for transferring analytical methods between laboratories is essential.
Utilizing Advanced Statistical Tools: Statistical tools can be used to assess the robustness of an analytical method and to identify the critical parameters that need to be carefully controlled.
By focusing on these key areas, the pharmaceutical industry can ensure that the analytical methods used to control Febuxostat impurities are reliable and consistent, regardless of where the drug is manufactured.
Q & A
Q. How to address conflicting data on Impurity 7’s stability under accelerated storage conditions?
- Methodological Answer : Replicate studies using identical batches and storage protocols. Perform root-cause analysis (e.g., humidity fluctuations, container closure interactions). Publish raw datasets with metadata (e.g., HPLC column lot numbers) to enable meta-analyses .
Ethical and Reproducibility Considerations
Q. What measures ensure transparency in reporting impurity profiling data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data deposition : Upload raw spectra and chromatograms to public repositories (e.g., Zenodo).
- Metadata standardization : Use controlled vocabularies (e.g., Allotrope Foundation) for instrument parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
